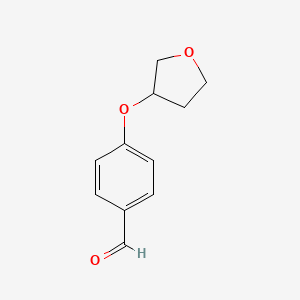

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Descripción

BenchChem offers high-quality 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(oxolan-3-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,7,11H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZZBIQMOZFUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis and Characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the noteworthy benzaldehyde derivative, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its presence as a key structural motif in several pharmacologically active compounds. This document outlines two robust synthetic pathways for its preparation: the classic Williamson ether synthesis and the versatile Mitsunobu reaction. Each method is discussed in detail, weighing the strategic advantages and potential challenges. Furthermore, this guide establishes a full suite of analytical techniques for the unequivocal characterization of the synthesized compound, ensuring its identity, purity, and stability. Detailed experimental protocols, expected data in tabular and graphical formats, and workflow diagrams are provided to facilitate practical application in a laboratory setting.

Introduction: Significance of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique combination of a reactive aldehyde functionality, an aromatic core, and a saturated heterocyclic ether moiety makes it a versatile intermediate. The tetrahydrofuran ring, in particular, is a common feature in many natural products and synthetic drugs, often contributing to improved pharmacokinetic properties. The aldehyde group provides a convenient handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular architectures. A notable application of this compound is as a precursor in the synthesis of SGLT2 inhibitors, a class of drugs used in the management of type 2 diabetes.[1]

Synthetic Strategies and Methodologies

The ether linkage in 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the key structural feature to be constructed. Two primary and highly effective methods for the formation of this aryl ether bond are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these two powerful synthetic tools will often depend on the availability of starting materials, desired stereochemistry, and the overall synthetic strategy.

Williamson Ether Synthesis: A Classic and Reliable Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] In the context of our target molecule, this involves the reaction of the phenoxide derived from 4-hydroxybenzaldehyde with a 3-halotetrahydrofuran.

Causality of Experimental Choices: This method is often favored for its operational simplicity and the use of relatively inexpensive reagents. The formation of the sodium phenoxide in situ with a strong base like sodium hydride ensures the generation of a potent nucleophile.[2] The choice of a polar aprotic solvent such as dimethylformamide (DMF) is critical as it effectively solvates the cation, leaving the alkoxide anion more nucleophilic and accelerating the rate of the SN2 reaction.[4]

Synthetic Workflow: Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add 3-bromotetrahydrofuran (1.1 eq) dropwise via the dropping funnel.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mitsunobu Reaction: Mild Conditions and Stereochemical Control

The Mitsunobu reaction provides an alternative and often milder route to ethers from alcohols and acidic nucleophiles.[5] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[6][7]

Causality of Experimental Choices: The Mitsunobu reaction is particularly advantageous when dealing with sensitive substrates as it proceeds under neutral conditions and at low temperatures.[8] It also offers stereochemical control, proceeding with a clean inversion of configuration at the alcohol's stereocenter.[5] This is a critical consideration if an enantiomerically pure product is desired, starting from the corresponding chiral 3-hydroxytetrahydrofuran. Tetrahydrofuran (THF) is a common solvent for this reaction.[6]

Synthetic Workflow: Mitsunobu Reaction

Caption: Workflow for the Mitsunobu Reaction.

Experimental Protocol: Mitsunobu Reaction

-

Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxytetrahydrofuran (1.0 eq), 4-hydroxybenzaldehyde (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced DIAD byproduct.

Characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Unequivocal characterization of the synthesized product is paramount to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

Characterization Workflow

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.89 | s | 1H | Aldehyde (-CHO) |

| ~7.83 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.00 | d | 2H | Aromatic (ortho to -O-) |

| ~5.00 | m | 1H | THF C3-H |

| ~4.00-3.80 | m | 4H | THF C2-H₂, C5-H₂ |

| ~2.20 | m | 2H | THF C4-H₂ |

Expected ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~190.7 | Aldehyde (C=O) |

| ~163.0 | Aromatic (C-O) |

| ~132.0 | Aromatic (CH, ortho to -CHO) |

| ~130.0 | Aromatic (C-CHO) |

| ~115.0 | Aromatic (CH, ortho to -O-) |

| ~78.0 | THF (C3-O) |

| ~67.5 | THF (C2/C5) |

| ~32.0 | THF (C4) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Expected FTIR Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2850-2750 | Medium | Aldehyde C-H stretch |

| ~1690 | Strong | Aldehyde C=O stretch |

| ~1600, 1580 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1100 | Strong | C-O-C stretch (symmetric, THF) |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 191 | [M-H]⁺ |

| 121 | [M - C₄H₇O]⁺ (cleavage of the ether bond) |

| 71 | [C₄H₇O]⁺ (tetrahydrofuranoxy fragment) |

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the synthesized compound. A reverse-phase method is typically employed.

Suggested HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

A successful synthesis should yield a single major peak with a purity of >98% by area percentage.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. Both the Williamson ether synthesis and the Mitsunobu reaction are presented as viable and robust methods for its preparation, with the choice of method being dependent on specific laboratory constraints and objectives. The comprehensive characterization workflow outlined, utilizing NMR, FTIR, MS, and HPLC, ensures the unambiguous identification and purity assessment of the final product. The information contained herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities with therapeutic potential.

References

-

Organic Synthesis. Mitsunobu Reaction. Available at: [Link]

-

Chemistry Steps. Mitsunobu Reaction. Available at: [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

-

Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]

-

RSC Publishing. High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

ResearchGate. Proposed fragmentation patterns and characteristic ions of... Available at: [Link]

-

ResearchGate. FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

YouTube. How to do Williamson Ether Synthesis - Mechanism/Product - NaOH , NaH - Organic Chemistry. Available at: [Link]

-

Mass Spectrometry: Fragmentation. Available at: [Link]

-

ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Available at: [Link]

-

Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

-

EPFL Infoscience. Pd(0)-Catalyzed Oxy- and Amino- Alkynylation of Olefins for the Synthesis of Tetrahydrofurans and Pyrrolidines. Available at: [Link]

-

Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

ResearchGate. FTIR spectrum of 4-(4-formylphenoxy)benzaldehyde. Available at: [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d)... Available at: [Link]

-

ResearchGate. FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane. Available at: [Link]

- Google Patents. PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT - EP 4023644 A1.

-

iChemical. (S)-4-iodo-1-chloro-2-(4-tetrahydrofuran-3-yloxy-benzyl)-benzene, CAS No. 915095-94-2. Available at: [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Key Intermediate in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds that offer both synthetic accessibility and potent biological activity is paramount. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a critical intermediate, most notably in the synthesis of innovative therapeutics. Its structure marries the reactivity of a benzaldehyde moiety with the favorable pharmacokinetic profile often conferred by the tetrahydrofuran (THF) group. The ether linkage provides a stable yet flexible connection, allowing for precise spatial orientation of these two key pharmacophoric elements. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, spectral characteristics, and applications of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, tailored for researchers, scientists, and professionals in the field of drug development. A particular focus is placed on its role as a precursor to SGLT2 inhibitors, such as Empagliflozin, highlighting its significance in the development of treatments for type 2 diabetes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in multi-step syntheses and for ensuring the purity of the final active pharmaceutical ingredient (API). While extensive experimental data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is not widely published, its key properties can be summarized based on available information from chemical suppliers and computational predictions.

| Property | Value / Information | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [Parchem, 2026][1] |

| Molecular Weight | 192.21 g/mol | [Parchem, 2026][1] |

| CAS Number | 1248462-73-8 | [IL266305A][2] |

| Appearance | Predicted: Off-white to pale yellow solid | General Knowledge |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | General Knowledge |

Synthesis Methodology: The Williamson Ether Synthesis Approach

The most logical and industrially scalable route to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is the Williamson ether synthesis. This classic yet robust reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxybenzaldehyde attacks an activated form of 3-hydroxytetrahydrofuran. The choice of this methodology is driven by the ready availability of the starting materials and the generally high yields associated with this type of etherification.

Causality Behind Experimental Choices:

-

Choice of Base: A moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde. These bases are effective in generating the nucleophilic phenoxide without being overly harsh, which could lead to side reactions with the aldehyde functionality.

-

Activation of 3-hydroxytetrahydrofuran: The hydroxyl group of 3-hydroxytetrahydrofuran is a poor leaving group. Therefore, it must be converted into a better one. This is typically achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), to form the corresponding tosylate or mesylate ester. These are excellent leaving groups for Sₙ2 reactions.

-

Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is ideal for Williamson ether synthesis. These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.

-

Temperature Control: The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Detailed Step-by-Step Protocol:

Step 1: Activation of (S)-3-Hydroxytetrahydrofuran

-

To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq.) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Step 2: Williamson Ether Synthesis

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

-

Add the (S)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (1.1 eq.) from the previous step to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-((S)-tetrahydrofuran-3-yl)oxy)benzaldehyde.

Caption: Synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.

Spectral Analysis

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. While a publicly available, fully characterized spectrum for this specific molecule is elusive, we can predict the key spectral features based on its constituent functional groups and data from analogous compounds.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and tetrahydrofuran protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.88 | s | 1H | Aldehydic proton (-CHO) |

| ~7.82 | d | 2H | Aromatic protons ortho to -CHO |

| ~7.05 | d | 2H | Aromatic protons ortho to ether linkage |

| ~5.00-5.10 | m | 1H | -O-CH of THF ring |

| ~3.90-4.10 | m | 4H | -CH₂-O-CH₂- of THF ring |

| ~2.10-2.30 | m | 2H | -CH₂- on THF ring |

Rationale: The aldehydic proton is highly deshielded and appears as a singlet far downfield. The aromatic protons will show a characteristic AA'BB' system, with the protons ortho to the electron-withdrawing aldehyde group being more downfield than those ortho to the electron-donating ether group. The methine proton of the THF ring attached to the oxygen will be the most downfield of the aliphatic protons.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

The carbon NMR will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Aldehydic Carbonyl (C=O) |

| ~163.0 | Aromatic Carbon attached to ether oxygen |

| ~132.0 | Aromatic Carbons ortho to -CHO |

| ~130.0 | Aromatic Carbon ipso to -CHO |

| ~115.0 | Aromatic Carbons ortho to ether oxygen |

| ~78.0 | -O-CH of THF ring |

| ~73.0 | -CH₂-O- of THF ring |

| ~32.0 | -CH₂- of THF ring |

Rationale: The carbonyl carbon of the aldehyde is characteristically found at the low-field end of the spectrum. The aromatic carbons show distinct chemical shifts based on the electronic effects of their substituents. The carbons of the THF ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1100 | Strong | C-O stretching (cyclic ether) |

Rationale: A strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in an aromatic aldehyde. The presence of two medium bands in the 2820-2720 cm⁻¹ region (Fermi doublets) is also indicative of an aldehyde. The strong C-O stretching bands confirm the presence of both the aryl and cyclic ether linkages.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 192.0786 | [M]⁺ (Calculated for C₁₁H₁₂O₃) |

| 121 | Fragment corresponding to [HOC₆H₄CHO]⁺ |

| 71 | Fragment corresponding to [C₄H₇O]⁺ (tetrahydrofuranyl cation) |

Applications in Drug Discovery

The primary significance of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde lies in its utility as a key building block in the synthesis of complex pharmaceutical agents. The tetrahydrofuran moiety is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability, and to provide a three-dimensional structural element that can enhance binding to biological targets.

Key Application: Synthesis of Empagliflozin

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a crucial intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 inhibitors are a class of drugs used in the management of type 2 diabetes mellitus. They work by reducing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.

The synthesis of Empagliflozin involves the coupling of the benzaldehyde derivative with a protected glucose moiety, followed by further chemical transformations. The precise stereochemistry of the tetrahydrofuran ring is critical for the biological activity of the final drug molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. While specific toxicity data for this compound is not extensively documented, information can be extrapolated from safety data sheets for similar aromatic aldehydes.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde stands as a testament to the importance of well-designed intermediates in the field of medicinal chemistry. Its synthesis via the reliable Williamson ether synthesis provides a scalable route to this valuable compound. While a comprehensive public database of its experimental physicochemical and spectral data is yet to be established, its structural features and predicted properties are well-understood within the context of organic chemistry. Its pivotal role in the synthesis of Empagliflozin underscores its significance and ensures its continued relevance to researchers and scientists dedicated to the development of novel therapeutics. This guide provides a foundational understanding of this key molecule, empowering professionals in the field to utilize it effectively and safely in their research and development endeavors.

References

-

Google Patents. (2018). IL266305A - History[2][3][4] triazolo [5,1-a] pyrimidine as pde2 inhibitors. Retrieved from

-

Quick Company. (n.d.). “Process For The Preparation Of Empagliflozin”. Retrieved from [Link]

- Google Patents. (2019). US20190202814A1 - Processes for preparation of empagliflozin.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (CAS: 1182333-70-5)

Abstract

This technical guide provides a comprehensive overview of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key building block in modern medicinal chemistry and materials science.[1] While detailed experimental data on this specific molecule is not extensively published, this document consolidates available information and presents well-established synthetic methodologies, including the Williamson ether synthesis and the Mitsunobu reaction, to enable its preparation. The guide details the compound's chemical and physical properties, offers step-by-step synthetic protocols, discusses potential applications in drug discovery, and provides essential safety and handling information. The content is structured to provide both a foundational understanding for new researchers and field-proven insights for experienced professionals, aiming to facilitate its application in novel research endeavors.

Introduction and Molecular Overview

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is an aromatic aldehyde derivative distinguished by a tetrahydrofuran (THF) moiety linked via an ether bond to a benzaldehyde scaffold.[1] This unique combination of a reactive aldehyde group and a saturated heterocyclic ether makes it a valuable intermediate for the synthesis of more complex molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, such as reductive amination, Wittig reactions, and oxidations, while the tetrahydrofuran group can influence solubility, metabolic stability, and target binding affinity in biologically active compounds.

The structural features of this molecule suggest its potential utility as a precursor in the development of novel therapeutics. Benzaldehyde derivatives are known to possess a wide range of biological activities, and the incorporation of a tetrahydrofuran ring is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is presented in the table below. This data is compiled from various chemical supplier databases and provides a foundational understanding of the compound's characteristics.

| Property | Value | Source |

| CAS Number | 1182333-70-5 | [3][4][5][6][7] |

| Molecular Formula | C11H12O3 | [3][4][6] |

| Molecular Weight | 192.21 g/mol | [3][4][6] |

| Purity | ≥98% | [4][7] |

| SMILES Code | O=CC1=CC=C(OC2COCC2)C=C1 | [3][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthetic Methodologies

The synthesis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde can be approached through several established methods for forming aryl ethers. The two most prominent and reliable strategies are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods will depend on the availability of starting materials, desired reaction conditions, and scalability.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[8] In the context of synthesizing our target molecule, this would involve the reaction of 4-hydroxybenzaldehyde with a 3-halotetrahydrofuran.

Conceptual Workflow: Williamson Ether Synthesis

Caption: Williamson Ether Synthesis for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.

Detailed Experimental Protocol:

-

Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition: Add 3-bromotetrahydrofuran or 3-iodotetrahydrofuran (1.2 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the synthesis of ethers from an alcohol and a nucleophile using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This reaction is particularly useful for its mild conditions and stereochemical inversion at the alcohol center, though for an achiral alcohol like tetrahydrofuran-3-ol, this is not a factor.

Conceptual Workflow: Mitsunobu Reaction

Caption: Mitsunobu Reaction for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.

Detailed Experimental Protocol:

-

Preparation: Dissolve 4-hydroxybenzaldehyde (1.0 eq), tetrahydrofuran-3-ol (1.2 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazide byproduct.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific applications for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde are not yet widely reported in the literature, its structural motifs are present in numerous biologically active molecules. The benzaldehyde core is a precursor for many therapeutic agents, and the tetrahydrofuran moiety is often incorporated to improve physicochemical properties.

-

Scaffold for Biologically Active Molecules: The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for high-throughput screening.

-

Enzyme Inhibitors: Similar fluorinated benzaldehyde derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme relevant in anti-tumor research.[10]

-

Modulation of Protein Function: Certain benzaldehyde derivatives have been shown to enhance the oxygen affinity of human hemoglobin, suggesting potential applications in the treatment of conditions like sickle cell disease.[10]

-

Antimicrobial and Anticancer Agents: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] The title compound can be considered a structural analog and a starting point for the development of novel therapeutic agents.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.

-

Hazard Identification: This compound is known to cause serious eye irritation.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[9]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere at 2-8°C.[3][9] Incompatible with strong oxidizing agents and strong bases.[9]

Conclusion

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a promising chemical intermediate with significant potential in the fields of drug discovery and materials science. While detailed characterization and application data are still emerging, this guide provides a solid foundation for its synthesis and handling based on well-established chemical principles. The synthetic protocols outlined herein for the Williamson ether synthesis and the Mitsunobu reaction offer reliable pathways for its preparation, enabling further research into its properties and applications. As the demand for novel molecular scaffolds continues to grow, compounds like 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde will undoubtedly play an important role in the development of next-generation therapeutics and functional materials.

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]

- 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | 1182333-70-5. (n.d.). Chemical Supplier Website.

- 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde - CAS:1182333-70-5. (n.d.). Beijing Xinheng Research Technology Co., Ltd.

- 1182333-70-5 4-((tetrahydrofuran-3-yl)oxy)benzaldehyde. (n.d.). Chemical Supplier Website.

- CAS NO. 1182333-70-5 | 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde | Catalog BD-A717496. (n.d.). Arctom Scientific.

- 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6. (2023, August 15). Smolecule.

- 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. (n.d.). TCI AMERICA.

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15). Journal of Pharmaceutical Research and Development.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. jddtonline.info [jddtonline.info]

- 3. tcichemicals.com [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Williamson ether synthesis | TCI AMERICA [tcichemicals.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Buy 3-[(4-Fluorobenzyl)oxy]benzaldehyde | 168084-96-6 [smolecule.com]

Spectroscopic Analysis of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde: A Technical Guide

Affiliation: Advanced Spectroscopic Solutions Division, Nexus Chemical Analytics

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing a framework for the robust characterization of this and related molecules.

Introduction: The Structural Imperative

The precise structural elucidation of synthetic intermediates is a cornerstone of modern chemical research and development. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, with its unique combination of an aromatic aldehyde and a cyclic ether moiety, presents a valuable case study for the application of multifaceted spectroscopic techniques. The connectivity of the tetrahydrofuran ring to the benzaldehyde core via an ether linkage dictates its chemical reactivity and potential biological activity. Therefore, unambiguous confirmation of its structure is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-resolution NMR spectra is crucial for data reproducibility and accuracy.

Sample Preparation:

-

Accurately weigh 5-10 mg of the analyte, 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters: Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Parameters: A 30° pulse angle and a relaxation delay of 2 seconds are common starting points. For quantitative analysis, longer relaxation delays (5x the longest T₁ of the non-protonated carbons) are necessary.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.88 | Singlet | 1H | Aldehydic H | The strong deshielding effect of the carbonyl group places this proton significantly downfield. |

| ~7.85 | Doublet | 2H | Ar-H (ortho to -CHO) | Electron-withdrawing nature of the aldehyde group deshields these aromatic protons. |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -O) | The electron-donating ether oxygen shields these aromatic protons, shifting them upfield. |

| ~5.0-5.2 | Multiplet | 1H | O-CH (THF) | This proton is adjacent to two oxygen atoms (ether linkage and ring oxygen), resulting in a downfield shift. |

| ~3.8-4.1 | Multiplet | 4H | -CH₂-O- (THF) | The protons on the carbons adjacent to the ring oxygen are deshielded. |

| ~2.1-2.4 | Multiplet | 2H | -CH₂- (THF) | The methylene protons on the C4 position of the THF ring. |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded and appears far downfield. |

| ~163.0 | Ar-C (para to -CHO) | The carbon directly attached to the ether oxygen is significantly shielded. |

| ~132.0 | Ar-C (ortho to -CHO) | Aromatic carbons adjacent to the electron-withdrawing aldehyde group. |

| ~130.0 | Ar-C (ipso to -CHO) | The carbon bearing the aldehyde group. |

| ~115.0 | Ar-C (ortho to -O) | Aromatic carbons adjacent to the electron-donating ether oxygen. |

| ~78.0 | O-CH (THF) | The carbon of the THF ring directly attached to the bridging oxygen. |

| ~67.0 | -CH₂-O- (THF) | Carbons in the THF ring adjacent to the ring oxygen. |

| ~32.0 | -CH₂- (THF) | The C4 carbon of the THF ring. |

Note: These are predicted values based on established substituent effects in similar aromatic and heterocyclic systems.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity and speed.

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Liquid/Oil Samples: A thin film of the sample can be placed between two salt (NaCl or KBr) plates.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet/salt plates) is recorded.

-

The sample is placed in the instrument, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

IR Spectral Analysis

The IR spectrum of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2820 and ~2720 | Medium | C-H Stretch | Aldehyde |

| ~1700 | Strong | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1580, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 and ~1050 | Strong | C-O Stretch | Aryl Ether & Cyclic Ether |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic (THF) |

The presence of a strong absorption around 1700 cm⁻¹ is highly indicative of the aldehyde carbonyl group. The characteristic C-H stretching bands of the aldehyde proton around 2820 and 2720 cm⁻¹ further confirm its presence. The strong C-O stretching bands are indicative of both the aryl ether linkage and the cyclic ether of the tetrahydrofuran ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

Instrumentation: A mass spectrometer equipped with an electron ionization source.

Sample Introduction: The sample is typically introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization and Analysis:

-

The sample is vaporized in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

The molecular ion, having excess energy, can undergo fragmentation to produce smaller, stable ions.

-

These ions are then accelerated into the mass analyzer, where they are separated based on their m/z ratio.

Mass Spectral Analysis

The mass spectrum of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

| m/z | Proposed Fragment |

| 192 | [M]⁺• (Molecular Ion) |

| 121 | [C₇H₅O₂]⁺ (Loss of C₄H₇O) |

| 93 | [C₆H₅O]⁺ (Loss of CHO from m/z 121) |

| 71 | [C₄H₇O]⁺ (Tetrahydrofuranoxy cation) |

The molecular ion peak at m/z 192 would confirm the molecular weight of the compound. A prominent fragment at m/z 121, corresponding to the 4-formylphenoxy cation, would arise from the cleavage of the ether bond. Further fragmentation of this ion could lead to the phenoxy cation at m/z 93. The observation of a peak at m/z 71 would be indicative of the tetrahydrofuranoxy fragment.

Integrated Spectroscopic Analysis Workflow

A cohesive analytical strategy involves the integration of data from all three spectroscopic techniques to build a self-validating structural hypothesis.

Initial reaction mechanism studies of "4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde"

An In-Depth Technical Guide to Elucidating the Initial Reaction Mechanisms of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Abstract

This technical guide provides a comprehensive framework for investigating the initial reaction mechanisms of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a multi-faceted approach, integrating computational modeling with established experimental techniques. The causality behind each experimental choice is detailed, ensuring a robust and self-validating investigative process. This guide serves as a roadmap for elucidating the reactivity of this and structurally related substituted benzaldehydes, emphasizing the synergy between theoretical predictions and empirical evidence.

Introduction: Understanding the Reactivity of a Substituted Benzaldehyde

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a bifunctional molecule featuring a reactive aldehyde group attached to a benzene ring, which is further substituted with a tetrahydrofuran ether linkage at the para position. The reactivity of the aldehyde is influenced by the electronic effects of the ether substituent. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[1] The ether group at the para position is expected to be electron-donating, further modulating the reactivity of the aldehyde. A thorough understanding of its reaction mechanisms is crucial for controlling reaction outcomes, optimizing synthesis, and designing novel molecules with desired properties.

This guide will delineate a systematic approach to characterizing the initial reaction mechanisms of this molecule, focusing on reactions at the aldehyde functionality, a common site for transformations.

Foundational In Silico Analysis: Predicting Reactivity

Before embarking on wet-lab experiments, computational chemistry offers invaluable predictive insights into molecular behavior, guiding experimental design and hypothesis formulation.[2][3] Density Functional Theory (DFT) calculations are a powerful tool for this initial phase.

Molecular Orbital Analysis and Electrostatic Potential Mapping

-

Objective: To identify the most reactive sites of the molecule.

-

Methodology: DFT calculations at a suitable level of theory (e.g., B3LYP/6-31G*) are performed to compute the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map.

-

Anticipated Insights:

-

The LUMO is expected to be localized on the carbonyl carbon of the aldehyde, indicating its susceptibility to nucleophilic attack.

-

The HOMO will likely be distributed over the benzene ring and the oxygen atom of the ether, highlighting potential sites for electrophilic attack.

-

The ESP map will visually confirm the electron-deficient nature (blue regions) of the carbonyl carbon and the electron-rich areas (red/yellow regions) around the oxygen atoms.

-

Modeling Reaction Pathways

-

Objective: To predict the energy profiles of plausible reaction mechanisms.

-

Methodology: For a given reaction (e.g., a nucleophilic addition to the aldehyde), potential reaction pathways can be modeled to locate transition states and intermediates.[4][5] This allows for the calculation of activation energies.

-

Anticipated Insights: By comparing the activation energies of different possible pathways, the most energetically favorable mechanism can be predicted. This provides a theoretical foundation for the subsequent experimental investigations.

Experimental Elucidation of the Reaction Mechanism

The following sections detail a logical progression of experimental techniques to build a robust mechanistic model. A hypothetical reaction, the Wittig reaction, will be used as an example to illustrate the application of these methods.[1]

Kinetic Analysis: Unveiling the Rate-Determining Step

Kinetic studies are fundamental to determining the molecularity of the rate-determining step and constructing the rate law for a reaction.[6][7]

Experimental Protocol: Kinetic Analysis of the Wittig Reaction

-

Reaction Setup: A solution of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and a phosphonium ylide in a suitable solvent is prepared in a thermostated reactor.

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them using a suitable technique, such as UV-Vis spectroscopy (monitoring the disappearance of the benzaldehyde chromophore) or ¹H NMR spectroscopy (monitoring the appearance of the alkene product signals).[8][9][10]

-

Data Collection: A series of experiments are conducted, systematically varying the initial concentrations of the benzaldehyde and the ylide.

-

Data Analysis: The initial rates of the reaction are determined for each experiment. By analyzing how the rate changes with the concentration of each reactant, the order of the reaction with respect to each component can be determined, leading to the experimental rate law.[11]

Table 1: Hypothetical Kinetic Data for the Wittig Reaction

| Experiment | [Benzaldehyde] (M) | [Ylide] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

-

Interpretation: The hypothetical data in Table 1 suggests that the reaction is first order with respect to both the benzaldehyde and the ylide, leading to an overall second-order reaction. This is consistent with a bimolecular rate-determining step.

Workflow for Kinetic Analysis

Caption: Workflow for determining the rate law of a reaction.

Identification of Reaction Intermediates

Detecting and characterizing transient intermediates provides direct evidence for a proposed reaction pathway.

3.2.1. Spectroscopic Detection

For reactions with relatively stable intermediates, in-situ spectroscopic monitoring can be employed. Techniques like low-temperature NMR or rapid-scan IR can capture the spectroscopic signature of these transient species.

3.2.2. Trapping Experiments

Highly reactive intermediates that cannot be directly observed can often be "trapped" by introducing a compound that reacts with the intermediate to form a stable, characterizable product.[][13]

Experimental Protocol: Trapping a Putative Carbocation Intermediate

-

Hypothesis: In a hypothetical acid-catalyzed reaction, a carbocation intermediate is suspected.

-

Trapping Agent: A nucleophilic trapping agent that is more reactive than other species in the reaction mixture is chosen (e.g., a thiol).

-

Reaction: The reaction is carried out in the presence of the trapping agent.

-

Analysis: The product mixture is analyzed (e.g., by LC-MS) for the presence of the trapped product (in this case, a thioether). The formation of this product provides strong evidence for the existence of the carbocation intermediate.[13]

Isotopic Labeling Studies

Isotope labeling is a powerful technique for unequivocally determining bond-forming and bond-breaking events.[14][15][16][17] By replacing an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), the fate of that atom can be traced throughout the reaction.

Experimental Protocol: Deuterium Labeling in a Cannizzaro-type Reaction

The Cannizzaro reaction involves the disproportionation of a non-enolizable aldehyde.[1] A key mechanistic step is the transfer of a hydride from one aldehyde molecule to another.

-

Synthesis of Labeled Reactant: 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is synthesized with a deuterium atom replacing the hydrogen on the aldehyde group.

-

Reaction: The deuterated benzaldehyde is subjected to the Cannizzaro reaction conditions.

-

Product Analysis: The resulting alcohol and carboxylic acid products are isolated and analyzed by mass spectrometry and ¹H NMR.

-

Interpretation:

-

If the deuterium is found on the methylene group of the alcohol product, it confirms that the hydride transfer is an intermolecular process, a key feature of the accepted Cannizzaro mechanism.

-

Hypothesized Reaction Pathway with Isotope Labeling

Caption: Tracing a deuterium label in a Cannizzaro-type reaction.

Structure-Reactivity Relationships

Synthesizing and studying a series of related compounds can reveal how electronic and steric factors influence the reaction mechanism.[1] For 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, analogs could include:

-

Varying the substituent on the benzaldehyde ring: Introducing electron-withdrawing (e.g., -NO₂) or other electron-donating (e.g., -CH₃) groups at different positions.

-

Modifying the tetrahydrofuran ring: For example, using a tetrahydropyran analog.

By comparing the reaction rates and outcomes for these analogs, a Hammett plot can be constructed to quantify the electronic effects of the substituents on the reaction rate. This provides deeper insight into the nature of the transition state.

Conclusion: Synthesizing Evidence for a Cohesive Mechanism

The elucidation of a reaction mechanism is an iterative process that requires the convergence of evidence from multiple, independent lines of inquiry. A proposed mechanism is only as strong as the data that supports it. By integrating computational predictions with rigorous experimental data from kinetic analysis, intermediate trapping, and isotopic labeling studies, a detailed and reliable understanding of the initial reaction mechanisms of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde can be achieved. This foundational knowledge is paramount for the rational design of new synthetic routes and the development of novel molecules in the pharmaceutical and materials science industries.

References

- The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Google Vertex AI.

- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- An Intersection of Chemistry and Computational Science - Longdom Publishing. (n.d.). Longdom Publishing.

- Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - ResearchGate. (2022). ResearchGate.

- Computational Organic Chemistry: Bridging Theory and Experiment in Establishing the Mechanisms of Chemical Reactions - ACS Publications. (n.d.). American Chemical Society.

- Freeze trapping of reaction intermediates - PubMed. (1995). PubMed.

- Isotope Labeling Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.

- Trapping reaction intermediates in macromolecular crystals for structural analyses - PubMed. (2001). PubMed.

- Isotopic labelling in the study of organic and organometallic mechanism and structure: An account - ResearchGate. (2025). ResearchGate.

- Identifying Intermediates in a Reaction Mechanism - BOC Sciences. (n.d.). BOC Sciences.

- Determination of Mechanism Chemi - csbsju - College of Saint Benedict. (n.d.). College of Saint Benedict and Saint John's University.

- Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry | Solubility of Things. (n.d.). Solubility of Things.

- 5: Organic Spectrometry. (n.d.). Chemistry LibreTexts.

- Isotopic labelling in the study of organic and organometallic mechanism and structure: an account - University of East Anglia. (n.d.). University of East Anglia.

- Isotopic labelling in the study of organic and organometallic mechanism and structure: an account - University of Edinburgh Research Explorer. (2007). University of Edinburgh.

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem. (n.d.). BenchChem.

- Berkeley Scientists Find New Way to Trap and Hold Intermediate Compounds in Water. (2006). Lawrence Berkeley National Laboratory.

- Experimental Techniques to Study Organic Chemistry Mechanisms - Kozlowski group. (n.d.). University of Pennsylvania.

- Methods of determining organic reaction mechanism. (n.d.). SlideShare.

- Spectroscopic Methods for Studying Reaction Mechanisms - IGI Global. (n.d.). IGI Global.

- Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. (n.d.). University of Pennsylvania.

- Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - ResearchGate. (2025). ResearchGate.

- Isotopic labelings for mechanistic studies - PubMed. (2024). PubMed.

- Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (n.d.). ResearchGate.

- Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. (n.d.). Liberty University.

- Electrophilic substitution reactions of benzaldehyde - YouTube. (2022). YouTube.

- Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring - Analytical Chemistry (ACS Publications). (2016). American Chemical Society.

- Methods of Determining Mechanisms | Dalal Institute. (n.d.). Dalal Institute.

- 8.3: Kinetics and the Mechanisms of Reactions - Chemistry LibreTexts. (2022). Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. grnjournal.us [grnjournal.us]

- 3. longdom.org [longdom.org]

- 4. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. jsscacs.edu.in [jsscacs.edu.in]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 10. Spectroscopic Methods for Studying Reaction Mechanisms: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 13. Determination of Mechanism Chemi [employees.csbsju.edu]

- 14. researchgate.net [researchgate.net]

- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Conformation of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Abstract

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is a bifunctional organic molecule of interest in medicinal chemistry and materials science, serving as a versatile synthetic building block. Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides an in-depth analysis of the molecule's structural features, including its inherent chirality and the principal axes of conformational flexibility: the puckering of the tetrahydrofuran (THF) ring and the torsion around the aryl-ether linkage. We present a synthesis of theoretical and experimental methodologies, including computational modeling via Density Functional Theory (DFT), solution-state analysis by 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and solid-state determination via Single-Crystal X-ray Diffraction. Detailed, field-proven protocols for these core techniques are provided to equip researchers with the tools to elucidate and validate the molecule's conformational landscape, a critical step in rational drug design and structure-property relationship studies.

Introduction

The precise three-dimensional arrangement of a molecule dictates its physical, chemical, and biological properties. For drug development professionals, understanding a molecule's preferred conformation is paramount, as it governs the ability to interact with a biological target, such as an enzyme's active site or a receptor's binding pocket. 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) is a compound that merges three key chemical motifs: an electrophilic benzaldehyde ring, a flexible tetrahydrofuran (THF) moiety, and a connecting aryl-ether linkage[1][2].

The conformational landscape of this molecule is not trivial. It is defined by several degrees of freedom that can give rise to a complex potential energy surface with multiple low-energy conformers. The purpose of this guide is to dissect these structural variables and present the authoritative experimental and computational workflows required to characterize them. By understanding the causality behind methodological choices, researchers can confidently determine the structure of this molecule and its derivatives, enabling more predictive and efficient development programs.

Molecular Structure and Stereochemistry

The foundational step in any conformational analysis is a complete understanding of the molecule's 2D structure, connectivity, and stereochemical properties.

2D Structure and Key Functional Groups

The molecule consists of a benzaldehyde core where the hydroxyl group at the para-position is substituted with a 3-oxy-tetrahydrofuran group. The key functional groups are:

-

Aromatic Aldehyde: The benzaldehyde unit provides a rigid, planar scaffold and a reactive carbonyl group, which is a common participant in hydrogen bonding and various chemical syntheses[3][4].

-

Aryl Ether: The C(aryl)-O-C(alkyl) linkage is a critical point of flexibility, and its geometry influences the overall shape of the molecule.

-

Saturated Heterocycle: The tetrahydrofuran (THF) ring is a non-planar, five-membered cyclic ether that introduces significant conformational complexity[5][6].

Stereochemistry: The Chiral Center at C3

The substitution at the 3-position of the THF ring renders this carbon atom a chiral center. Therefore, the molecule can exist as two distinct, non-superimposable mirror images:

-

(S)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

-

(R)-4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Commercially available variants confirm the synthesis of specific enantiomers (e.g., the (S)-enantiomer) is established[1]. The stereochemistry at this center is fixed for a given enantiomer but is a critical determinant of the overall molecular topology and, consequently, its interaction with other chiral molecules, including biological targets. Any experimental or computational study must begin by defining the stereoisomer being investigated.

Conformational Analysis: The Degrees of Freedom

The molecule's dynamic behavior is primarily governed by two flexible regions, which exist in equilibrium.

Caption: Primary sources of conformational flexibility in the title molecule.

Tetrahydrofuran Ring Puckering

To minimize angle and torsional strain, the five-membered THF ring is non-planar. It dynamically interconverts between a continuum of puckered conformations, with the lowest energy forms typically being the envelope and twist (or half-chair) conformations[7].

-

Envelope (C_s symmetry): Four carbon atoms are coplanar, and the fifth atom (either a carbon or the oxygen) is out of the plane.

-

Twist (C_2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The exact preferred pucker and the energy barrier between conformers are influenced by the substituent at the C3 position. Computational methods are ideal for mapping this pseudorotational circuit.

Aryl-Ether Torsional Isomerism

The orientation of the THF ring relative to the planar benzaldehyde moiety is defined by rotation around the C(aryl)-O and O-C(THF) bonds. This orientation can be described by two key dihedral angles. The steric bulk of the THF ring and the electronic interactions between the ether oxygen's lone pairs and the aromatic pi-system will dictate the lowest-energy torsional isomers. Determining this orientation is crucial as it defines which face of the THF ring is exposed and available for interaction.

Methodologies for Structural Elucidation

A multi-pronged approach combining computational modeling and experimental verification is required for a comprehensive understanding of the molecule's structure.

Caption: Integrated workflow for conformational analysis.

Computational Modeling: A Density Functional Theory (DFT) Approach

Computational chemistry provides a powerful, predictive framework for exploring the entire conformational space of a molecule to identify stable, low-energy structures.

Causality: A systematic conformational search is necessary because simple energy minimization from a single starting structure is likely to get trapped in a local minimum, missing the true global minimum energy conformation. DFT (e.g., with the B3LYP functional and a 6-31G* basis set) provides a good balance of accuracy and computational cost for molecules of this size.

Protocol: DFT-Based Conformational Search and Optimization

-

Initial Structure Generation:

-

Build the molecule (e.g., the (S)-enantiomer) in a molecular editor.

-

Perform an initial clean-up using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

-

-

Systematic Conformational Search:

-

Identify the key rotatable bonds: C4(aryl)-O, O-C3(THF), and the bonds within the THF ring.

-

Perform a systematic search by rotating these bonds in defined increments (e.g., 30°). For the THF ring, sample canonical envelope and twist conformations.

-

Generate a large pool of initial conformers (typically 100-1000).

-

-

Geometry Optimization and Energy Calculation:

-

Subject each conformer to a full geometry optimization using a DFT method (e.g., B3LYP/6-31G*). This allows each structure to relax to its nearest local energy minimum.

-

Calculate the single-point energy of each optimized conformer with a larger basis set (e.g., 6-311+G**) for improved accuracy.

-

-

Analysis:

-

Rank the conformers by their relative energies. Analyze the geometries of the lowest-energy structures (typically those within 2-3 kcal/mol of the global minimum).

-

Measure key geometric parameters: THF ring pucker, C-O-C-C dihedral angles, and intramolecular distances between key protons (e.g., H(aryl) to H(THF)). These distances serve as predictions for NOESY experiments.

-

| Parameter | Description | Utility |

| Relative Energy (ΔE) | Energy of a conformer relative to the global minimum. | Predicts the Boltzmann population of conformers at a given temperature. |

| Dihedral Angles (τ) | Torsion angles defining the aryl-ether orientation. | Quantifies the relative orientation of the two main molecular fragments. |

| Ring Puckering (Q, φ) | Cremer-Pople parameters describing ring conformation. | Precisely defines the THF ring's shape (envelope, twist, etc.). |

| Proton-Proton Distances | Calculated distances between specific H atoms. | Direct theoretical prediction for comparison with experimental NOESY data. |

Experimental Analysis in Solution: 2D NMR Spectroscopy (NOESY)

While computation predicts conformations in a vacuum, NMR spectroscopy reveals the time-averaged preferred conformation in a specific solvent. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the definitive method for this purpose, as it detects correlations between protons that are close in space (< 5 Å), regardless of their through-bond connectivity[8][9][10].

Causality: For a molecule with a molecular weight of ~192 g/mol , a positive NOE is expected[8]. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶)[11]. Therefore, even small changes in distance result in large changes in NOE intensity, making it a highly sensitive tool for conformational analysis[11][12].

Protocol: 2D NOESY for Conformational Assignment

-

Sample Preparation:

-

Dissolve a high-purity sample of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

Thoroughly degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

-

-

Data Acquisition:

-

Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to achieve full assignment of all proton resonances.

-

Acquire a 2D NOESY spectrum using a standard pulse sequence. A critical parameter is the mixing time (τ_m) . For a small molecule, this should be on the order of the T₁ relaxation time. Start with a mixing time of ~500 ms and optimize as needed[8].

-

-

Data Processing and Interpretation:

-

Process the 2D data with appropriate window functions and Fourier transformation.

-

Identify the diagonal peaks, which correspond to the 1D spectrum.

-

Analyze the off-diagonal cross-peaks. A cross-peak between proton Hₐ and Hₓ indicates they are spatially proximate.

-

Key Correlations to Look For:

-

Correlations between the aromatic protons (ortho to the ether linkage) and specific protons on the THF ring (e.g., H3, H2, H4).

-

The presence or absence of these correlations allows for the direct validation of the conformers predicted by DFT. For example, if a strong NOE is observed between an ortho-aromatic proton and the H3 proton on the THF ring, it confirms a conformation where these two are close in space.

-

-

Experimental Analysis in Solid-State: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice.[13][14][15]

Causality: While the solid-state conformation can be influenced by crystal packing forces and may not be identical to the lowest-energy solution-state structure, it represents a deep, experimentally verifiable energy minimum. This data is invaluable for benchmarking computational models and provides definitive information on bond lengths, bond angles, and intermolecular interactions like C-H···O hydrogen bonds and π-π stacking[3][13][16].

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.

-